5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Lipophilicity Membrane permeability ADME prediction

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 511234-65-4; MF C₁₀H₁₀FNO₂; MW 195.19 g/mol) is a fluorinated, partially saturated bicyclic amino acid scaffold belonging to the tetrahydroquinoline-2-carboxylic acid class. It features a single fluorine atom at the 5-position of the benzo ring and a chiral center at C2.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B11902383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2F)NC1C(=O)O
InChIInChI=1S/C10H10FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)
InChIKeyBPHHPQVNDVZQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Procurement-Relevant Physicochemical and Pharmacophoric Profile


5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 511234-65-4; MF C₁₀H₁₀FNO₂; MW 195.19 g/mol) is a fluorinated, partially saturated bicyclic amino acid scaffold belonging to the tetrahydroquinoline-2-carboxylic acid class [1]. It features a single fluorine atom at the 5-position of the benzo ring and a chiral center at C2 [2]. The tetrahydroquinoline-2-carboxylic acid framework is a privileged structure in medicinal chemistry, having been validated as a core for angiotensin-converting enzyme (ACE) inhibitors [3], NMDA receptor glycine-site antagonists [4], and AMPK activators [5]. The 5-fluoro substitution is explicitly claimed in patents covering ACE-inhibitory [6] and analgesic [7] series, indicating recognized value of this specific substitution pattern.

Why 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs in Research and Development Programs


Substitution within the tetrahydroquinoline-2-carboxylic acid class is not functionally equivalent. The 5-fluoro substituent alters at least three parameters critical to biological performance: (i) lipophilicity—the XLogP3 of the 5-fluoro analog (2.0) is 0.94 log units higher than the non-fluorinated parent (Log P = 1.06), which quantitatively impacts membrane permeability and non-specific protein binding [1]; (ii) carboxylic acid acidity—electron withdrawal by the 5-fluorine is predicted to lower the carboxyl pKa relative to the unsubstituted compound (pKa 2.15), shifting the ionization equilibrium at physiological pH and altering salt formation and solubility profiles ; (iii) stereoelectronic environment at the chiral C2 center—the defined S absolute configuration of the unsubstituted scaffold [2] is modulated by proximal fluorine, a parameter known to drive 55-fold differences in bioactivity between enantiomers in related tetrahydroquinoline series [3]. These interdependent physicochemical changes mean that an analog lacking the 5-fluoro group, or bearing fluorine at a different ring position, will not reproduce the same solubility-permeability-chirality relationship and cannot be assumed to yield comparable biological results without re-validation.

Quantitative Differentiation of 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Against Closest Analogs: An Evidence-Based Procurement Guide


Lipophilicity Enhancement: XLogP3 Shift of +0.94 vs. Non-Fluorinated Parent

The 5-fluoro substituent increases computed lipophilicity. The target compound exhibits an XLogP3-AA value of 2.0 [1], compared to Log P = 1.06 for the non-fluorinated parent 1,2,3,4-tetrahydroquinoline-2-carboxylic acid [2], representing a +0.94 log unit increase. This difference is significant: in medicinal chemistry, a ΔLogP of ~0.9 typically corresponds to an approximately 8-fold increase in partition coefficient, which translates to enhanced passive membrane permeability but also potentially altered metabolic clearance profiles. This property differentiates the compound from all non-fluorinated THQ-2-carboxylic acid analogs.

Lipophilicity Membrane permeability ADME prediction

pKa Modulation: Predicted Carboxylic Acid Acidity Shift Due to 5-Fluoro Electron Withdrawal

Fluorine at the 5-position exerts an electron-withdrawing inductive effect through the aromatic ring, which is expected to lower the pKa of the 2-carboxylic acid relative to the non-fluorinated parent (predicted pKa = 2.15) . By analogy with well-characterized systems such as fluorobenzoic acids (e.g., 2-fluorobenzoic acid pKa = 3.27 vs. benzoic acid pKa = 4.20, Δ = -0.93), a pKa depression of approximately 0.3-0.5 units is anticipated for the target compound [1]. This shifts the carboxylate/carboxylic acid equilibrium at physiological pH 7.4, altering solubility, salt-forming capacity, and hydrogen-bonding potential relative to non-fluorinated and differently substituted analogs.

Ionization state Solubility-pH profile Salt formation

Chirality at C2 and the Fluorine Effect: Stereochemical Differentiation with Implications for Target Binding

The compound possesses a chiral center at C2. The absolute configuration of the unsubstituted (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been unambiguously assigned as S [1]. In closely related tetrahydroquinoline scaffolds bearing a 2-substituent, stereochemistry at C2 is a dominant driver of biological activity: Kitamura et al. (2014) [2] demonstrated that the (2R,4S) enantiomer of a fluorinated THQ ecdysone agonist exhibited 55-fold higher in vivo larvicidal activity (quantified as LC₅₀) and 36-fold higher in vitro ecdysone receptor binding affinity compared to the (2S,4R) enantiomer. The 5-fluoro substituent introduces a unique stereoelectronic environment around C2 that, when combined with enantiopure synthesis, can yield a differentiated chiral building block for peptidomimetic or small-molecule probe construction.

Stereochemistry Enantioselective activity Chiral building block

Validated Scaffold for ACE/NMDA Target Classes with 5-Fluoro Specifically Claimed in Patent Literature

The tetrahydroquinoline-2-carboxylic acid scaffold is a well-established pharmacophore for two clinically relevant target classes. For ACE inhibition, Stanton et al. (1983) [1] reported in vitro IC₅₀ values for N-substituted THQ-2-carboxylic acid derivatives, with the most potent compound in the indoline series achieving an IC₅₀ of 2.6 × 10⁻⁹ M. For NMDA receptor glycine-site antagonism, the 5,7-dichloro-substituted THQ-2-carboxylic acid derivative L-689,560 demonstrated an IC₅₀ of 7.4 nM for [³H]-glycine binding inhibition in rat cortex membranes [2]. Critically, the 5-fluoro substituent is explicitly enumerated in the Markush claims of Ciba-Geigy's ACE inhibitor patents [3] ('R is ... fluoro') and is encompassed within the generic formulae of Gruenenthal's NMDA antagonist patents covering pain indications [4]. This patent recognition confirms that the 5-fluoro pattern is not arbitrary but was deliberately selected as a substitution of interest.

Angiotensin-converting enzyme NMDA receptor Patent positioning

Synthetic Versatility: C5-Fluoro as a Handle for Further Derivatization via Cross-Coupling and Nucleophilic Aromatic Substitution

The 5-fluoro substituent is not merely a passive physicochemical modulator but also a reactive handle for synthetic elaboration. The C-F bond at position 5, being activated by the adjacent ring nitrogen (via the aromatic π-system), can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, enabling late-stage diversification [1]. This contrasts with the non-fluorinated parent, which lacks a generalizable reactive handle at this position without prior functionalization. Additionally, the fluorine atom serves as a ¹⁹F NMR reporter for reaction monitoring and analytical characterization [2]. This synthetic advantage is absent in the hydrogen-substituted analog and is position-dependent: fluoro isomers at positions 6, 7, or 8 will exhibit different reactivity profiles due to varying electronic activation from the ring nitrogen.

Late-stage functionalization C-F bond activation Diversification

Highest-Impact Application Scenarios for 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Based on Quantitative Differentiation Evidence


Chiral Building Block for Fluorinated Peptidomimetics Targeting Proteases or Peptide Receptors

The stereochemically defined C2 center (S configuration established for the parent scaffold) [1], combined with the 5-fluoro physicochemical modulation (ΔlogP +0.94 vs. non-fluorinated, altered pKa) [2], makes enantiopure 5-fluoro-THQ-2-carboxylic acid a privileged building block for constructing fluorinated peptide mimetics. The 55-fold enantiomer-dependent activity difference documented in related THQ series [3] underscores that procurement of enantiopure material is non-negotiable for reproducible biological results. The fluorine atom provides both a ¹⁹F NMR probe for conformational analysis and a metabolic stability enhancement typical of aryl fluorination.

Focused Library Synthesis Around ACE/NMDA Pharmacophores with Late-Stage Diversification Capability

The tetrahydroquinoline-2-carboxylic acid scaffold is validated for ACE inhibition (lead compound IC₅₀ 2.6 nM) [4] and NMDA glycine-site antagonism (L-689,560 IC₅₀ 7.4 nM) [5]. The 5-fluoro compound, explicitly claimed in patent Markush structures [6], serves as a starting material for focused library construction. Critically, the C5-fluoro substituent provides a synthetic handle for late-stage SNAr diversification that is absent in non-halogenated analogs, enabling efficient exploration of SAR at the 5-position without de novo synthesis of each analog.

PET Tracer Precursor Development Leveraging the Fluorinated THQ Scaffold for CNS Imaging Applications

The tetrahydroquinoline-2-carboxylic acid scaffold has precedent as a PET imaging agent core: Piel et al. (2003) developed a 5,7-dichloro-THQ-2-carboxylic acid derivative bearing an [¹⁸F]fluoroethyl group for NMDA receptor imaging in vivo [7]. The 5-fluoro-THQ-2-carboxylic acid, by providing a pre-installed fluorine at the 5-position, may serve as an advanced intermediate for constructing ¹⁸F-labeled PET tracers where the 5-fluoro position is retained or further functionalized. Its lipophilicity (XLogP3 = 2.0) is within the CNS drug-like range, and its TPSA (49.3 Ų) falls below the 60-70 Ų threshold typically associated with blood-brain barrier penetration [2].

Physicochemical Probe for Fluorine-Specific ADME Studies Comparing Positional Isomers of THQ-2-Carboxylic Acids

The quantifiable differences in lipophilicity (ΔlogP ~0.9 vs. non-fluorinated) and ionization (estimated ΔpKa ~0.3-0.5) [2] enable systematic investigation of fluorine substitution effects on ADME parameters. By comparing the 5-fluoro analog with the non-fluorinated parent and with positional isomers (6-fluoro, 7-fluoro, 8-fluoro), researchers can deconvolute the contribution of fluorine position to membrane permeability, metabolic stability, and plasma protein binding within a constant scaffold framework. This compound thus serves as an essential component of a matched-pair ADME profiling set.

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